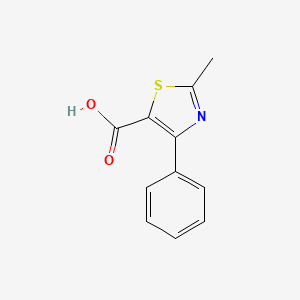

2-methyl-4-phenyl-1,3-thiazole-5-carboxylic Acid

Description

2-Methyl-4-phenyl-1,3-thiazole-5-carboxylic acid is a heterocyclic compound containing a thiazole ring. The thiazole ring is a five-membered ring consisting of both sulfur and nitrogen atoms. This compound is known for its aromatic properties and is used in various fields due to its unique chemical structure and reactivity.

Propriétés

IUPAC Name |

2-methyl-4-phenyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2S/c1-7-12-9(10(15-7)11(13)14)8-5-3-2-4-6-8/h2-6H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APXSARIYDLVPAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(S1)C(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80427897 | |

| Record name | 2-methyl-4-phenyl-1,3-thiazole-5-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32002-72-5 | |

| Record name | 2-methyl-4-phenyl-1,3-thiazole-5-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Cyclization of Halogenated Acetoacetates with Thioacetamide

A widely reported method involves reacting alkyl 4-(halo)-2-chloroacetoacetate derivatives with thioacetamide to form alkyl 4-halomethyl-2-methylthiazole-5-carboxylates, which can subsequently be hydrolyzed to the carboxylic acid form. This process is a two-step reaction consisting of:

- Cyclization: The nucleophilic attack of thioacetamide on the halogenated acetoacetate forms the thiazole ring.

- Dehydration: Removal of water to stabilize the thiazole structure.

This reaction is often conducted in acetonitrile with an amine base (e.g., triethylamine) to facilitate the reaction and neutralize by-products. Excess thioacetamide and amine improve yield and purity.

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Alkyl 4-(halo)-2-chloroacetoacetate + thioacetamide + amine (e.g., triethylamine) in acetonitrile | Cyclization and dehydration to form alkyl 4-halomethyl-2-methylthiazole-5-carboxylate |

| 2 | Hydrolysis (alkaline or acidic) | Conversion of ester to carboxylic acid |

This method is efficient, avoids harsh acid catalysis, and provides good yields of the thiazole carboxylate intermediates.

Chlorination of Acetoacetates Followed by Cyclization

Another approach involves chlorination of ethyl acetoacetate derivatives (or substituted analogues) using sulfuryl chloride at low temperatures (-15 to -5 °C), followed by cyclization with thioacetamide in dehydrated alcohol under reflux.

- The chlorination step converts the acetoacetate to a 2-chloro derivative.

- The residue after chlorination is reacted with thioacetamide to form the thiazole ring.

- Hydrolysis and acidification yield the target thiazole carboxylic acid.

This method has been optimized for related compounds such as 2-methyl-4-trifluoromethylthiazole-5-formic acid but is adaptable for phenyl-substituted analogues.

| Parameter | Typical Conditions |

|---|---|

| Chlorination reagent | Sulfuryl chloride |

| Temperature | -15 °C to 15 °C |

| Reaction time (chlorination) | 10-18 hours |

| Cyclization solvent | Dehydrated alcohol |

| Cyclization time | 8-12 hours reflux |

| Hydrolysis | Aqueous sodium hydroxide followed by acidification to pH 1 |

Yields reported are high (~90%) with high purity (HPLC >98%).

Hydrolysis of Thiazole Esters

Esters of this compound can be hydrolyzed under alkaline conditions (e.g., sodium hydroxide in tetrahydrofuran/methanol/water mixture) at room temperature for short durations (~30 min). The reaction mixture is then acidified with concentrated hydrochloric acid at low temperature (0 °C) to precipitate the carboxylic acid.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| Hydrolysis | NaOH in THF/MeOH/H2O, RT, 30 min | Conversion of ester to carboxylate salt |

| Acidification | Conc. HCl at 0 °C, 15 min | Precipitation of free acid |

This method yields the acid as a white solid with yields around 93%.

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Purity | Notes |

|---|---|---|---|---|---|

| Cyclization of alkyl 4-(halo)-2-chloroacetoacetate with thioacetamide in acetonitrile + amine | Alkyl 4-(halo)-2-chloroacetoacetate, thioacetamide, triethylamine, acetonitrile | Room temp, excess amine, 8-12h | High (not specified) | High | Avoids acid catalysis, efficient |

| Chlorination of acetoacetate with sulfuryl chloride, then cyclization with thioacetamide | Ethyl acetoacetate derivative, sulfuryl chloride, thioacetamide, dehydrated alcohol | -15 to 15 °C chlorination, reflux cyclization 8-12h | ~90-92 | >98% HPLC | Well-optimized for trifluoromethyl analogues, adaptable |

| Hydrolysis of methyl ester precursor | Methyl ester, NaOH in THF/MeOH/H2O, then HCl acidification | RT hydrolysis 30 min, 0 °C acidification 15 min | 93 | Not specified | Simple, mild conditions |

Research Findings and Notes

- The cyclization step is critical and is influenced by the molar ratios of thioacetamide and halogenated acetoacetate, typically slightly excess thioacetamide (1.02-1.06 equiv) is used for optimal yields.

- Temperature control during chlorination is essential to minimize side reactions and maximize conversion.

- Use of amines such as triethylamine in the cyclization step improves reaction efficiency and reduces the need for harsh acid catalysis.

- Hydrolysis of esters to the acid is straightforward and can be done under mild conditions, preserving the integrity of the thiazole ring.

- Although most detailed procedures are reported for trifluoromethyl-substituted analogues, the synthetic principles apply to phenyl-substituted derivatives with appropriate adjustment of reagents and conditions.

- Purification is typically achieved by filtration of the precipitated acid after acidification, yielding a white solid suitable for further applications.

Applications De Recherche Scientifique

Chemical Properties and Structure

Chemical Formula : CHN\OS

Molecular Weight : 218.25 g/mol

CAS Number : 32002-72-5

The compound features a thiazole ring, which is a five-membered ring containing nitrogen and sulfur. The presence of the phenyl group enhances its aromatic properties and reactivity, making it a valuable compound in various research fields.

Chemistry

2-Methyl-4-phenyl-1,3-thiazole-5-carboxylic acid serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows for versatile reactions that can lead to the development of novel compounds with enhanced biological activities.

Biology

This compound has been studied for its potential biological activities , including:

- Antimicrobial Properties : Exhibits activity against specific bacterial strains, suggesting potential as an antimicrobial agent.

- Antifungal Properties : Investigated for effectiveness against various fungi.

Medicine

In medicinal chemistry, this compound is explored for its potential use in drug development:

- Antitumor Activity : Derivatives have shown significant cytotoxic activity against various cancer cell lines, including HepG-2 (hepatocellular carcinoma) and A549 (lung adenocarcinoma), with IC values less than 20 µg/mL .

- Anti-inflammatory Effects : Demonstrates the ability to modulate inflammatory pathways, indicating potential as an anti-inflammatory agent .

Industry

Utilized in the production of agrochemicals and pharmaceuticals, this compound contributes to various industrial applications due to its reactivity and biological properties.

Case Studies and Research Findings

Numerous studies highlight the biological activity of this compound:

Mécanisme D'action

The mechanism of action of 2-methyl-4-phenyl-1,3-thiazole-5-carboxylic acid involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This compound can activate or inhibit biochemical pathways, leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological system in which it is used .

Comparaison Avec Des Composés Similaires

- 2-Methyl-1,3-thiazole-5-carboxylic acid

- 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid

- 2-(3-Cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid

Comparison: 2-Methyl-4-phenyl-1,3-thiazole-5-carboxylic acid is unique due to the presence of the phenyl group, which enhances its aromaticity and reactivity compared to other thiazole derivatives. This compound’s specific structure allows for unique interactions with biological targets, making it a valuable compound in various research fields .

Activité Biologique

2-Methyl-4-phenyl-1,3-thiazole-5-carboxylic acid (MPTCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, cellular effects, mechanisms of action, and potential therapeutic applications based on extensive research findings.

MPTCA is known for its interactions with various enzymes and proteins, influencing their activity. Key biochemical properties include:

- Enzyme Interaction : MPTCA interacts with enzymes such as superoxide dismutase and catalase, which are crucial for oxidative stress responses. This interaction suggests a potential role in mitigating oxidative damage in cells.

- Metabolic Pathways : The compound is involved in metabolic pathways that include cytochrome P450 enzymes, which are essential for drug metabolism and detoxification.

2. Cellular Effects

MPTCA exhibits profound effects on cellular processes:

- Inflammation and Apoptosis : The compound influences cell signaling pathways related to inflammation and apoptosis, indicating its potential as an anti-inflammatory agent.

- Subcellular Localization : MPTCA primarily localizes in the cytoplasm, where it interacts with various biomolecules, enhancing its functional efficacy.

The mechanism by which MPTCA exerts its biological effects involves several key interactions:

- Binding to Biomolecules : MPTCA can bind to DNA and RNA, affecting their stability and function. This binding capability suggests a role in gene expression modulation .

- PPAR Agonism : Research indicates that MPTCA acts as a PPAR (Peroxisome Proliferator-Activated Receptor) agonist, suggesting it may modulate metabolic processes and inflammatory responses.

4. Therapeutic Applications

MPTCA has been investigated for various therapeutic applications:

4.1 Antitumor Activity

MPTCA derivatives have shown promising anticancer properties:

- In vitro studies demonstrated that compounds derived from MPTCA exhibited significant cytotoxic activity against various cancer cell lines, including HepG-2 (hepatocellular carcinoma) and A549 (lung adenocarcinoma) cells. The most active derivatives had IC50 values less than 20 µg/mL .

4.2 Antimicrobial Properties

MPTCA has also been explored for its antimicrobial potential:

- Studies have indicated that MPTCA exhibits activity against specific bacterial strains, making it a candidate for further development as an antimicrobial agent .

4.3 Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways positions it as a potential anti-inflammatory agent:

- Experimental models have shown that low doses of MPTCA can reduce inflammation markers significantly.

5. Case Studies and Research Findings

Several studies highlight the biological activity of MPTCA:

6.

The biological activity of this compound showcases its potential as a versatile compound in medicinal chemistry. Its interactions with key biological targets and pathways underline its promise for therapeutic applications in oncology and inflammation-related conditions. Future research should focus on optimizing its structure to enhance efficacy and reduce toxicity while exploring its mechanisms further.

Q & A

Q. What are the recommended synthetic routes for 2-methyl-4-phenyl-1,3-thiazole-5-carboxylic acid?

Methodological Answer: A common approach involves cyclocondensation of thiourea derivatives with α-haloketones, followed by carboxylation. For example, tert-butyl ester derivatives (e.g., tert-butyl 2-chloro-1,3-thiazole-5-carboxylate) can be synthesized using tert-butyl alcohol and dehydrating agents like DCC under anhydrous conditions . Adapting this method, phenyl-substituted precursors could be reacted with methyl groups to introduce the 4-phenyl and 2-methyl moieties. Post-synthetic hydrolysis of the ester group yields the carboxylic acid. Optimization of reaction time, temperature, and stoichiometry is critical for yield improvement.

Q. What analytical techniques are optimal for characterizing purity and structural integrity?

Methodological Answer:

- HPLC (High-Performance Liquid Chromatography): Used to assess purity, with mobile phases tailored to the compound’s solubility (e.g., DMSO-based solutions) .

- FTIR (Fourier-Transform Infrared Spectroscopy): Identifies functional groups like the carboxylic acid (-COOH) and thiazole ring vibrations .

- X-ray Crystallography : For unambiguous structural confirmation, leveraging programs like SHELXL for refinement .

- NMR (¹H/¹³C): Assigns proton and carbon environments, particularly distinguishing methyl (δ ~2.5 ppm) and aromatic protons (δ ~7.0–7.5 ppm) .

Q. How does solubility in organic solvents influence experimental design?

Methodological Answer: The compound’s limited aqueous solubility (<1 mg/mL in water) necessitates the use of polar aprotic solvents like DMSO (63 mg/mL) for in vitro assays . For reaction protocols, ethanol or THF may be preferred due to their volatility and compatibility with catalytic systems. Solubility challenges in biological assays require vehicle controls (e.g., <0.1% DMSO) to avoid cytotoxicity artifacts.

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity in catalytic or inhibitory systems?

Methodological Answer:

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict adsorption behavior in corrosion inhibition studies. For example, ∆G°ads values (-30.05 kJ/mol) indicate strong metal surface binding via Langmuir isotherm models .

- Molecular Dynamics (MD) Simulations : Model interactions with biomacromolecules (e.g., amyloid-β peptides) to rationalize inhibitory efficacy .

- QSAR (Quantitative Structure-Activity Relationship) : Correlates substituent effects (e.g., methyl/phenyl groups) with bioactivity, as seen in xanthine oxidase inhibitor studies .

Q. What strategies address discrepancies in bioactivity data across experimental studies?

Methodological Answer:

- Standardized Assay Conditions : Control pH, temperature, and solvent vehicle concentrations to minimize variability .

- Orthogonal Validation : Combine enzymatic assays (e.g., xanthine oxidase inhibition) with cellular models (e.g., uric acid reduction in hepatocytes) .

- Meta-Analysis of SAR : Compare structural analogs (e.g., 4-methyl vs. 4-phenyl derivatives) to identify critical pharmacophores .

Q. What interdisciplinary applications exist beyond initial pharmacological contexts?

Methodological Answer:

- Materials Science : As a corrosion inhibitor for mild steel in acidic environments, achieving 95% efficiency at 5 mM via surface adsorption .

- Neuroscience : Helical foldamers incorporating thiazole-carboxylic acid units trap amyloid-β monomers, reducing neurotoxicity in Alzheimer’s models .

- Catalysis : Thiazole rings act as ligands in transition-metal complexes for asymmetric synthesis, though this requires further exploration.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.